InChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
.
N-Ethyl-beta-methyl-phenethylamine hydrochloride is classified as a phenethylamine, a group of organic compounds characterized by a phenyl ring attached to an ethylamine chain. This specific compound is a derivative of beta-methylphenethylamine, which itself is an isomer of amphetamine. Phenethylamines are known for their stimulant effects on the central nervous system and are often investigated for their psychoactive properties. The hydrochloride salt form enhances its solubility and stability in various applications.
The synthesis of N-Ethyl-beta-methyl-phenethylamine hydrochloride can be approached through several methods:
These methods require careful monitoring of reaction conditions (temperature, pressure, pH) to ensure high yields and minimize by-products.
The molecular structure of N-Ethyl-beta-methyl-phenethylamine hydrochloride can be described as follows:
The presence of the hydrochloride indicates that the amine group has been protonated, enhancing solubility in water and making it suitable for various applications.
N-Ethyl-beta-methyl-phenethylamine hydrochloride participates in several chemical reactions typical for amines:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action of N-Ethyl-beta-methyl-phenethylamine hydrochloride primarily involves interaction with neurotransmitter systems in the brain:
The precise pharmacodynamics and pharmacokinetics depend on dosage forms and individual metabolic pathways.
The physical and chemical properties of N-Ethyl-beta-methyl-phenethylamine hydrochloride include:
These properties make it suitable for both laboratory research and potential therapeutic applications.
N-Ethyl-beta-methyl-phenethylamine hydrochloride has several scientific applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0